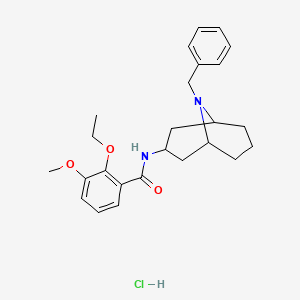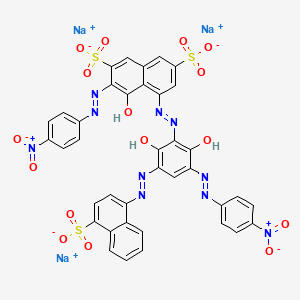
Flortaucipir F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flortaucipir F 18 is a radioactive diagnostic agent used in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. These aggregates are a hallmark of Alzheimer’s disease, making Flortaucipir F 18 a crucial tool in diagnosing and studying this condition.
Preparation Methods
Synthetic Routes and Reaction Conditions
Flortaucipir F 18 is synthesized through a multi-step process involving the incorporation of the radioactive fluorine-18 isotope. The synthesis begins with the preparation of a precursor molecule, which is then subjected to nucleophilic substitution with fluorine-18. The reaction conditions typically involve the use of a cyclotron to produce fluorine-18, followed by a rapid synthesis process to ensure the short half-life of the isotope is utilized effectively .
Industrial Production Methods
Industrial production of Flortaucipir F 18 involves automated synthesis modules that can handle the radioactive materials safely and efficiently. These modules are designed to perform the synthesis, purification, and formulation of the compound in a controlled environment. The entire process is optimized to produce high yields of Flortaucipir F 18 with high radiochemical purity .
Chemical Reactions Analysis
Types of Reactions
Flortaucipir F 18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound is relatively stable under physiological conditions, but it can undergo metabolic transformations in the body.
Common Reagents and Conditions
The synthesis of Flortaucipir F 18 involves reagents such as potassium carbonate, acetonitrile, and the precursor molecule. The reaction conditions include the use of a cyclotron to produce fluorine-18, followed by a rapid synthesis process under controlled temperature and pressure .
Major Products Formed
The major product formed from the synthesis of Flortaucipir F 18 is the final radioactive diagnostic agent itself. During metabolic transformations in the body, the compound may produce various metabolites, but these are typically not the focus of the diagnostic imaging .
Scientific Research Applications
Flortaucipir F 18 is primarily used in the field of medicine, particularly in the diagnosis and study of Alzheimer’s disease. It binds to tau protein aggregates in the brain, allowing for the visualization of these aggregates using PET imaging. This capability makes it a valuable tool for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions .
Mechanism of Action
Flortaucipir F 18 exerts its effects by crossing the blood-brain barrier and binding to aggregated tau proteins in the brain. The compound’s radioactive fluorine-18 isotope emits positrons, which are detected by PET scanners to produce detailed images of tau pathology. The binding of Flortaucipir F 18 to tau proteins allows for the visualization of neurofibrillary tangles, a key feature of Alzheimer’s disease .
Comparison with Similar Compounds
Flortaucipir F 18 is one of several tau PET tracers used in neuroimaging. Other similar compounds include:
MK-6240: Another tau PET tracer that binds to tau aggregates with high affinity.
PI-2620: A second-generation tau PET tracer that also binds to tau aggregates.
Flortaucipir F 18 is unique in its extensive validation and approval by regulatory agencies for clinical use in diagnosing Alzheimer’s disease. Its ability to provide detailed images of tau pathology makes it a valuable tool in both clinical and research settings .
Properties
Key on ui mechanism of action |
Alzheimer's disease is a progressive neurodegenerative disease characterized by the build-up of hyperphosphorylated tau protein aggregates. Hyperphosphorylated tau forms dimers termed paired helical filaments (PHFs), which aggregate further to form neurofibrillary tangles (NFTs) associated with neurodegeneration and severity of Alzheimer's symptoms. Flortaucipir F-18 is a small molecule that contains radioactive 18F, which decays by positron emission to 18O with a half-life of 109.8 minutes. As a small relatively lipophilic molecule, flortaucipir F-18, following intravenous injection, quickly passes through systemic circulation, crosses the blood-brain barrier, and binds to NFTs. Once bound, the ensuing radioactive decay emits pairs of 511 keV gamma photons useful in diagnostic imaging. The pattern and intensity of emission during imaging is used in the diagnosis of Alzheimer's disease. |
|---|---|
CAS No. |
1522051-90-6 |
Molecular Formula |
C16H10FN3 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
7-(6-(18F)fluoranylpyridin-3-yl)-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H/i17-1 |
InChI Key |
GETAAWDSFUCLBS-SJPDSGJFSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)[18F])NC4=C2C=NC=C4 |
Canonical SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















